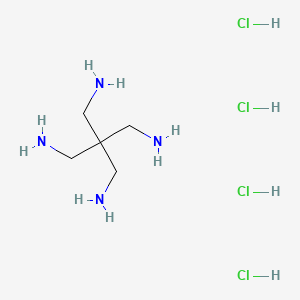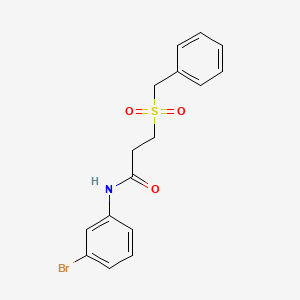
3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide
カタログ番号:
B2358671
CAS番号:
880335-98-8
分子量:
382.27
InChIキー:
PRZHJAIDVVFGBJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
The compound is synthesized by the amidation reaction . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using DFT. This includes the calculation of the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule . Vibrational frequencies are also analyzed, revealing some physicochemical properties of the compound .科学的研究の応用
Analgesic Potential
- A study by Ann et al. (2016) explored derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, finding that certain derivatives, including those with N-benzyl phenylsulfonamide groups, exhibited potent TRPV1 antagonistic properties and significant analgesic activity in pain models. This suggests potential analgesic applications for similar compounds like 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide (Ann et al., 2016).
Anticonvulsant Properties
- Idris et al. (2011) investigated isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to this compound. They found these compounds to be effective in seizure test models, indicating potential anticonvulsant properties (Idris et al., 2011).
Photochemical Applications
- Fu et al. (1998) studied the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, which shares structural similarities with this compound. This research could imply potential photochemical applications for similar compounds (Fu et al., 1998).
Synthetic Utility in Organic Chemistry
- Studies by Furukawa et al. (1987) and Pandolfi et al. (2019) indicate that compounds similar to this compound can be used in organic synthesis, particularly in generating reactive intermediates like benzyne or for selective deprotonation leading to various products (Furukawa et al., 1987); (Pandolfi et al., 2019).
Applications in Material Science
- The work of El‐Wahab et al. (2015) on incorporating bromophenyl derivatives in surface coatings and inks for antimicrobial effects suggests a potential avenue for applying this compound in material science (El‐Wahab et al., 2015).
Quantum Chemical Studies
- Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a structurally related compound, for anti-prostatic carcinoma, indicating that similar studies could be valuable for understanding the physical and chemical properties of this compound (Otuokere & Amaku, 2015).
Safety and Hazards
特性
IUPAC Name |
3-benzylsulfonyl-N-(3-bromophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-7-4-8-15(11-14)18-16(19)9-10-22(20,21)12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHJAIDVVFGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide
Cat. No.: B2358588
CAS No.: 861239-47-6
N1-cyclopropyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl...
Cat. No.: B2358589
CAS No.: 898450-96-9
N-(pyridin-3-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-...
Cat. No.: B2358590
CAS No.: 1030099-02-5
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-ind...
Cat. No.: B2358593
CAS No.: 2034321-42-9

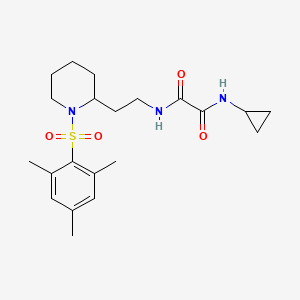
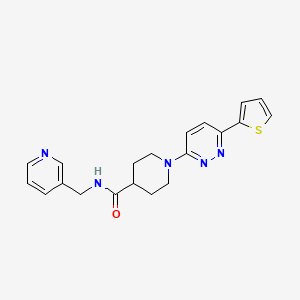


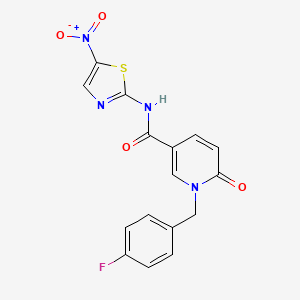
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)
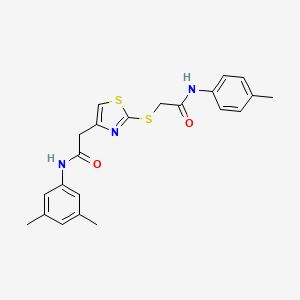
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)
![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)
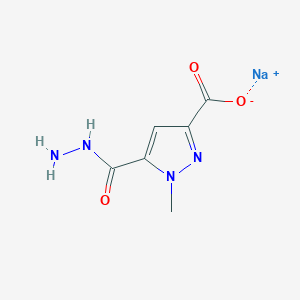
![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2358609.png)
